Triiodure de gallium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

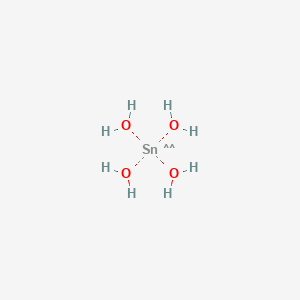

Gallium triiodide is an inorganic compound with the chemical formula GaI₃. It is a yellow hygroscopic solid and is the most common iodide of gallium . In its solid state, it exists as a dimer, Ga₂I₆, and when vaporized, it forms GaI₃ molecules with D₃h symmetry . Gallium triiodide is primarily used in the chemical vapor transport method for growing crystals of gallium arsenide, where iodine acts as the transport agent .

Applications De Recherche Scientifique

Gallium triiodide has several applications in scientific research:

Catalysis: It is used as a catalyst in Biginelli-type reactions to synthesize dihydropyrimidine-2(1H)-one derivatives.

Stereoselective Synthesis: It is a reagent for the stereoselective synthesis of (Z)-β-iodo Baylis–Hillman adducts and for aza-Prins cyclization.

Energy Conversion Devices: Gallium triiodide is a precursor for synthesizing highly crystalline gallium nitride crystals, which are used in energy conversion devices.

High-Purity Chalcogenide Glasses: It is a starting material for synthesizing high-purity chalcogenide glasses.

Mécanisme D'action

Target of Action

Gallium triiodide is an inorganic compound with the formula GaI3 . It is primarily used in the production of semiconductors, gallium nitride crystals, and organic synthesis . .

Mode of Action

In the solid state, it exists as the dimer Ga2I6 . When vaporized, it forms GaI3 molecules of D3h symmetry where the Ga–I distance is 2.458 Angstroms .

Biochemical Pathways

It is known that gallium triiodide can be reduced with gallium metal to give a green-colored gallium(i) iodide . This species is useful for the preparation of gallium(I) and gallium(II) compounds .

Result of Action

It is known to be a high melting point inorganic solid with low volatility , which may influence its interactions with biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of gallium triiodide. For instance, it is a yellow hygroscopic solid , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. Furthermore, it decomposes in water , which could limit its use in aqueous environments or biological systems.

Analyse Biochimique

Biochemical Properties

It is known that gallium can substitute for iron in several human proteins . This substitution can disrupt iron-dependent processes, which could potentially influence the function of enzymes, proteins, and other biomolecules .

Cellular Effects

Gallium compounds have been shown to inhibit cell cycle distribution by regulating the expression of cyclin-dependent kinases (Cdk 2) and cyclins (cyclin A and cyclin E) .

Molecular Mechanism

When vaporized, it forms GaI3 molecules of D3h symmetry where the Ga–I distance is 2.458 Angstroms . Gallium triiodide can be reduced with gallium metal to give a green-colored gallium (I) iodide .

Temporal Effects in Laboratory Settings

It is known that it has a high melting point and low volatility .

Dosage Effects in Animal Models

Gallium compounds have shown therapeutic effects in animal models of diseases such as rheumatoid arthritis and multiple sclerosis .

Metabolic Pathways

Gallium can substitute for iron in several human proteins, potentially affecting iron-dependent metabolic pathways .

Transport and Distribution

Gallium can bind to the iron transport protein transferrin, suggesting that it may follow similar uptake and transport mechanisms .

Subcellular Localization

Given its potential to substitute for iron in proteins, it may be found in locations where iron-containing proteins are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gallium triiodide can be synthesized by the direct reaction of elemental gallium with iodine. The reaction is typically carried out in a sealed tube at elevated temperatures:

2 Ga+3 I2→2 GaI3

This reaction produces gallium triiodide as a yellow solid .

Industrial Production Methods: In industrial settings, gallium triiodide is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often purified by sublimation, taking advantage of its relatively low boiling point of 340°C .

Types of Reactions:

Reduction: Gallium triiodide can be reduced with elemental gallium to form gallium(I) iodide, a green-colored compound.

Substitution: Gallium triiodide can undergo substitution reactions with various ligands to form organogallium compounds. For example, it reacts with alkyl or aryl lithium reagents to form gallium alkyls or aryls.

Common Reagents and Conditions:

Reducing Agents: Elemental gallium is commonly used as a reducing agent.

Substitution Reagents: Alkyl or aryl lithium reagents are used for substitution reactions.

Major Products:

Gallium(I) Iodide: Formed by the reduction of gallium triiodide.

Organogallium Compounds: Formed by substitution reactions with alkyl or aryl lithium reagents.

Comparaison Avec Des Composés Similaires

- Gallium(III) Chloride (GaCl₃)

- Gallium(III) Bromide (GaBr₃)

- Indium(III) Iodide (InI₃)

Comparison:

- Gallium(III) Chloride and Gallium(III) Bromide: These compounds are similar to gallium triiodide in terms of their chemical properties and uses. gallium triiodide is unique in its lower boiling point and its specific applications in the synthesis of gallium nitride crystals .

- Indium(III) Iodide: This compound is similar to gallium triiodide but is used less frequently in industrial applications. Gallium triiodide is preferred for its higher reactivity and better-defined chemical behavior .

Gallium triiodide stands out due to its versatility in various chemical reactions and its significant role in the synthesis of advanced materials.

Propriétés

IUPAC Name |

gallium;triiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3HI/h;3*1H/q+3;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRNSCDYNYYYHT-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

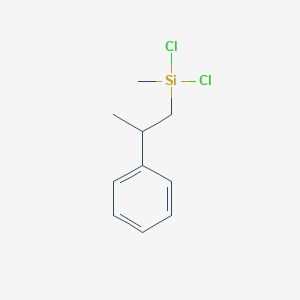

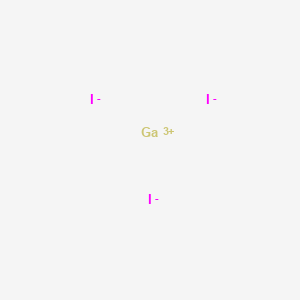

[Ga+3].[I-].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaI3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.436 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-91-4 |

Source

|

| Record name | Gallium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)